2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . This compound belongs to the thiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves the reaction of ethyl acetoacetate, methyl cyanoacetate, and sulfur in the presence of a base such as morpholine. The reaction is carried out in ethanol at elevated temperatures, followed by recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting bacterial and fungal growth .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl 2-phenethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Similar structure but with a phenethyl group instead of a propyl group.
4-Ethyl 2-(2-methoxyethyl) 5-amino-3-methylthiophene-2,4-dicarboxylate: Contains a methoxyethyl group instead of a propyl group.
Uniqueness
2-Ethyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group provides different steric and electronic effects compared to similar compounds, potentially leading to unique reactivity and applications .
Properties
IUPAC Name |
2-O-ethyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-6-17-11(14)8-7(3)9(18-10(8)13)12(15)16-5-2/h4-6,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETZILRZRLFFIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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